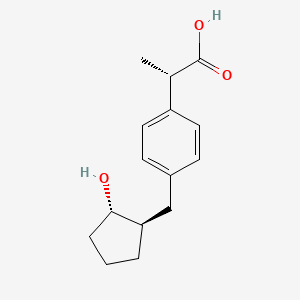

Loxoprofen active metabolite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El alcohol trans de loxoprofeno es un metabolito activo del loxoprofeno, un fármaco antiinflamatorio no esteroideo (AINE) ampliamente utilizado por sus propiedades analgésicas y antiinflamatorias. El loxoprofeno en sí es un profármaco, lo que significa que se metaboliza en el cuerpo para producir su forma activa, el alcohol trans de loxoprofeno. Este compuesto es conocido por su potente inhibición de las enzimas ciclooxigenasas, que desempeñan un papel crucial en la biosíntesis de las prostaglandinas, lo que reduce el dolor y la inflamación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del alcohol trans de loxoprofeno implica varios pasos. Inicialmente, el loxoprofeno se somete a una reacción de resolución óptica utilizando N-metil-D-glucamina o N-etil-D-glucamina para obtener una mezcla de estado sólido que contiene (2R, 1’S) y (2S, 1’R)-loxoprofeno. Esta mezcla se somete entonces a una reacción de esterificación, seguida de una reacción de reducción para producir mezclas de ésteres de alcohol trans. Estas mezclas se purifican posteriormente mediante cromatografía en columna. Finalmente, el éster de alcohol trans se hidroliza para producir alcohol trans de loxoprofeno .

Métodos de producción industrial: La producción industrial del alcohol trans de loxoprofeno sigue una ruta sintética similar, pero está optimizada para obtener un mayor rendimiento y pureza. El proceso implica la resolución óptica a gran escala, esterificación, reducción e hidrólisis, con un control cuidadoso de las condiciones de reacción para garantizar la coherencia y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El alcohol trans de loxoprofeno se somete a varios tipos de reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar metabolitos hidroxilados.

Reducción: El loxoprofeno se reduce a su forma activa de alcohol trans por la reductasa de carbonilos en el hígado.

Glucuronidación: La forma de alcohol trans se somete a conjugación de glucurónidos a través de la UDP-glucuronosiltransferasa

Reactivos y condiciones comunes:

Oxidación: Catalizada por enzimas citocromo P450 (CYP3A4 y CYP3A5).

Reducción: Catalizada por la reductasa de carbonilos.

Glucuronidación: Catalizada por la UDP-glucuronosiltransferasa (UGT2B7).

Principales productos:

Metabolitos hidroxilados: Formados durante la oxidación.

Conjugados de glucurónidos: Formados durante la glucuronidación.

Aplicaciones Científicas De Investigación

El alcohol trans de loxoprofeno tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el metabolismo y la biotransformación de los AINE.

Biología: Investigado por sus efectos sobre las enzimas ciclooxigenasas y la biosíntesis de prostaglandinas.

Medicina: Se utiliza en el desarrollo de nuevos fármacos analgésicos y antiinflamatorios con perfiles de eficacia y seguridad mejorados.

Industria: Empleado en la formulación de productos farmacéuticos, incluyendo preparaciones orales y transdérmicas .

Mecanismo De Acción

El alcohol trans de loxoprofeno ejerce sus efectos inhibiendo las enzimas ciclooxigenasas (COX-1 y COX-2), responsables de la conversión del ácido araquidónico en prostaglandinas. Al inhibir estas enzimas, el alcohol trans de loxoprofeno reduce la producción de prostaglandinas, lo que lleva a una disminución del dolor y la inflamación. El compuesto se convierte rápidamente en su forma activa en el hígado, alcanzando una concentración plasmática máxima entre 30 y 50 minutos .

Compuestos similares:

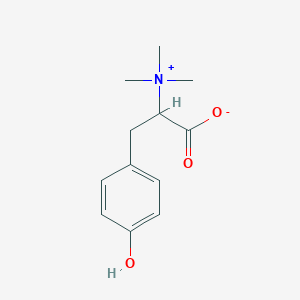

Ibuprofeno: Otro AINE derivado del ácido propiónico con propiedades analgésicas y antiinflamatorias similares.

Naproxeno: Un inhibidor no selectivo de la COX utilizado para el dolor y la inflamación.

Ketoprofeno: Un AINE con mecanismos de acción similares, pero con perfiles farmacocinéticos diferentes

Singularidad del alcohol trans de loxoprofeno: El alcohol trans de loxoprofeno es único debido a su rápida conversión de un profármaco a su forma activa, proporcionando una rápida aparición de la acción. Además, tiene un menor riesgo de efectos secundarios gastrointestinales en comparación con otros AINE, lo que lo convierte en una opción más segura para el uso a largo plazo .

Comparación Con Compuestos Similares

Ibuprofen: Another propionic acid derivative NSAID with similar analgesic and anti-inflammatory properties.

Naproxen: A non-selective COX inhibitor used for pain and inflammation.

Ketoprofen: An NSAID with similar mechanisms of action but different pharmacokinetic profiles

Uniqueness of Loxoprofen Trans Alcohol: Loxoprofen trans alcohol is unique due to its rapid conversion from a prodrug to its active form, providing quick onset of action. Additionally, it has a lower risk of gastrointestinal side effects compared to other NSAIDs, making it a safer option for long-term use .

Propiedades

Número CAS |

83648-76-4 |

|---|---|

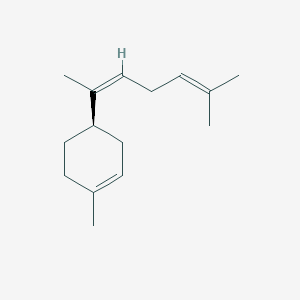

Fórmula molecular |

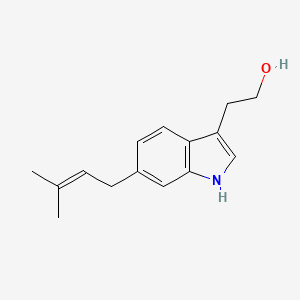

C15H20O3 |

Peso molecular |

248.32 g/mol |

Nombre IUPAC |

(2S)-2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid |

InChI |

InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10-,13+,14-/m0/s1 |

Clave InChI |

SHAHPWSYJFYMRX-GDLCADMTSA-N |

SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O |

SMILES isomérico |

C[C@@H](C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O)C(=O)O |

SMILES canónico |

CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O |

Origen del producto |

United States |

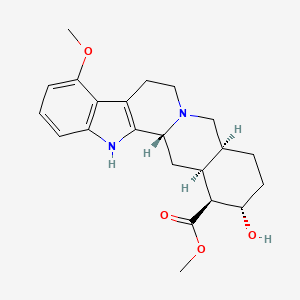

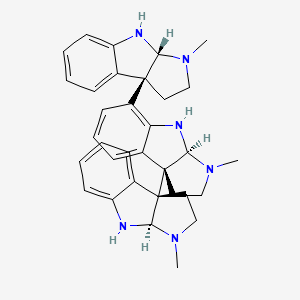

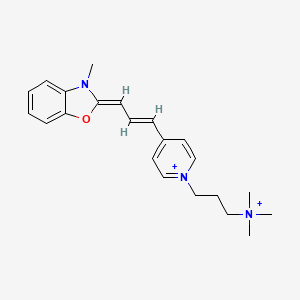

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[[4-Methoxy-3-(pyridin-3-ylmethylcarbamoyl)benzoyl]amino]cyclohexyl] nitrate](/img/structure/B1251316.png)

![(2R,4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methylpurin-9-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-1-methylidene-3,4,4a,6,7,8-hexahydro-2H-naphthalen-2-ol](/img/structure/B1251318.png)